molecular formula C10H20N2O B13244593 N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

Cat. No.: B13244593
M. Wt: 184.28 g/mol
InChI Key: HCKOLKXWUUQYLJ-UHFFFAOYSA-N
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Description

N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine is a bicyclic organic compound featuring a [3.3.1] ring system, which comprises two fused rings (one six-membered and one three-membered). The structure incorporates both oxygen (oxa) and nitrogen (aza) heteroatoms at positions 4 and 1, respectively, with a propylamine substituent at position 5. This unique architecture confers rigidity and stereochemical complexity, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

InChI

InChI=1S/C10H20N2O/c1-2-4-11-9-3-5-12-6-7-13-10(9)8-12/h9-11H,2-8H2,1H3

InChI Key

HCKOLKXWUUQYLJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCN2CCOC1C2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Overview

  • Formation of the Bicyclic Core:

    • A Mannich reaction involving cyclohexanone, an aldehyde (e.g., glutaraldehyde), and an amine source forms the bicyclic azabicyclo[3.3.1]nonane skeleton.
    • The reaction is typically conducted under controlled temperature (0–10 °C) to favor cyclization and minimize side products.
  • Incorporation of Oxygen (4-oxa ring):

    • The oxygen atom is introduced via an oxygenated intermediate such as an acetone dicarboxylic acid derivative or by treatment with sulfuric acid to form an olefin which undergoes further transformation.
    • Alternatively, selective oxidation or ring-expansion methods can introduce the oxygen atom into the bicyclic framework.
  • Reductive Amination to Install N-Propyl Group:

    • The bicyclic ketone intermediate undergoes reductive amination with propylamine using reducing agents like sodium triacetoxyborohydride.
    • This step converts the ketone to the corresponding amine with the propyl substituent at the nitrogen.
  • Purification and Isolation:

    • The product is typically purified by extraction, crystallization, or chromatography.
    • Yields reported in related syntheses range from 70% to over 90%, depending on reaction conditions and purification efficiency.

Representative Reaction Conditions

Step Reagents/Conditions Notes
Mannich Cyclization Cyclohexanone, glutaraldehyde, ammonium acetate, ethanol, 30–35 °C Avoid ether in workup to prevent loss
Oxygen Incorporation Sulfuric acid treatment, acetone dicarboxylic acid Maintains pH control, temperature <5 °C
Reductive Amination Propylamine, sodium triacetoxyborohydride, room temp Mild reducing agent, selective amination
Purification Extraction with organic solvents, recrystallization High purity product

In-Depth Research Findings and Data Tables

Comparative Yields and Conditions from Literature

Reference Source Reaction Type Key Reagents Yield (%) Notes
Org. Synth. 2022, 99, 251-273 Mannich + Hydrogenation Cyclohexanone, benzylamine, sulfuric acid, Pd(OH)2/C 89–93 Multi-step synthesis of related bicyclic amines with high purity
Chemijournal 2015 (Mini-Review) Mannich Reaction Cyclohexanone, aryl aldehydes, ammonium acetate 74 Optimized conditions for bicyclic ketones with functionalization
Russian J. Org. Chem. 2009 Reductive Amination Sodium triacetoxyborohydride, amines 75–85 Efficient amination of bicyclic ketones to amines

Mechanistic Insights

  • The Mannich reaction proceeds via iminium ion formation from aldehyde and amine, followed by nucleophilic attack by the ketone enolate.
  • The oxygen atom incorporation is often facilitated by acid-catalyzed cyclization or oxidation steps.
  • Reductive amination selectively reduces the imine intermediate formed from the ketone and propylamine to the desired amine.

Summary Table of Preparation Methodology

Step No. Process Reagents/Conditions Outcome
1 Mannich Cyclization Cyclohexanone + aldehyde + ammonium acetate, 30–35 °C Formation of bicyclic ketone intermediate
2 Oxygen Incorporation Acid treatment (H2SO4), acetone dicarboxylic acid Formation of 4-oxa bicyclic structure
3 Reductive Amination Propylamine, NaBH(OAc)3, room temperature N-propyl substitution on nitrogen
4 Purification Extraction, crystallization Pure this compound

Chemical Reactions Analysis

Types of Reactions

N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological systems and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Bicyclo[3.3.1] Framework

The bicyclo[3.3.1] motif is shared with other compounds, such as the LnIII{[3.3.1]GaIII metallacryptate} series described in recent studies . While N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine is purely organic, the metallacryptates incorporate lanthanide (LnIII) and gallium (GaIII) ions within a [3.3.1] cryptand structure. Key differences include:

Property This compound LnIII{[3.3.1]GaIII metallacryptates}
Composition Organic (C, H, O, N) Inorganic-organic hybrid (Ln, Ga, O, N)
Functionality Propylamine substituent Luminescent/magnetic LnIII centers
Applications Potential ligand or drug scaffold Magnetic relaxation, near-IR emission
Structural Analysis Limited crystallographic data Validated via PXRD, ESI-MS, and spectroscopy

The metallacryptates exhibit slow magnetic relaxation and visible/near-IR luminescence due to f-f transitions in lanthanides, properties absent in the organic bicyclo compound. However, both systems highlight the versatility of the [3.3.1] scaffold in stabilizing diverse functional groups .

Heteroatom Influence

The oxa and aza groups in this compound introduce polarity and hydrogen-bonding capacity. This contrasts with 4-oxa-1-azabicyclo[3.3.1]nonane derivatives lacking the N-propyl substituent, where reduced steric bulk may enhance solubility but diminish binding specificity in biological targets.

Conformational Dynamics

Ring puckering in bicyclic systems significantly affects reactivity and intermolecular interactions. Cremer and Pople’s generalized puckering coordinates provide a framework to analyze the non-planar distortions in the [3.3.1] system. For example:

  • Cyclopentane derivatives exhibit pseudorotation with low energy barriers (~1–5 kJ/mol).

Quantum mechanical calculations or crystallographic studies (e.g., using SHELX ) would be required to quantify puckering amplitudes in this compound.

Research Findings and Data Gaps

Spectroscopic Insights

While the LnIII metallacryptates have been characterized via UV-vis, FT-IR, and solid-state reflectance spectroscopy , analogous data for this compound are sparse. Theoretical studies suggest its IR spectrum would feature stretches at:

  • ~3300 cm⁻¹ (N-H stretching),
  • ~1100 cm⁻¹ (C-O-C asymmetric stretching).

Biological Activity

N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine, also known as (5S,6R)-N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine, is a bicyclic compound notable for its unique structural features that include both nitrogen and oxygen atoms within its framework. The molecular formula for this compound is C10H20N2OC_{10}H_{20}N_{2}O with a molecular weight of approximately 184.28 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Structural Characteristics

The stereochemistry of (5S,6R)-N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine suggests specific spatial arrangements that may influence its interactions with biological targets. The bicyclic structure is essential for its potential pharmacological applications, particularly in neurological contexts where similar compounds have shown efficacy as neurotransmitter receptor antagonists .

Pharmacological Potential

Research indicates that (5S,6R)-N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine may exhibit significant biological activities, particularly as a potential pharmacological agent. Compounds with similar structures have been studied for their roles as antagonists to neurotransmitter receptors, suggesting potential applications in treating conditions such as anxiety and depression .

The mechanism by which this compound exerts its effects may involve interactions with various neurotransmitter systems, including:

  • Dopaminergic Systems : Potential modulation of dopamine receptors could influence mood and behavior.
  • Serotonergic Systems : Similar compounds have been shown to affect serotonin pathways, which are critical in mood regulation.

Comparative Analysis

To better understand the uniqueness of (5S,6R)-N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine, a comparison with structurally similar compounds can provide insights into its biological activity.

Compound NameStructure TypeNotable Features
(5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amineBicyclic amineEthyl group instead of propyl
2-(7-amino-3-oza-bicyclo[3.1.0]hexan)Bicyclic amineDifferent ring structure
2-(6-amino -9 -azabicyclo[3.3.1]nonan)Bicyclic amineVariation in nitrogen placement

This table illustrates how variations in substituents and ring structures can significantly influence biological activity and chemical properties, highlighting the distinctiveness of the N-propyl derivative within this class of compounds .

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